molecular formula C19H20N4O4S2 B2723734 N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105209-22-0

N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2723734
M. Wt: 432.51
InChI Key: BLQMQDGNYVYONH-UHFFFAOYSA-N
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Description

“N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a furan ring, a thiadiazole ring, a piperidine ring, a sulfonyl group, and an acetamide group .


Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and thiadiazole rings, along with the piperidine ring, contribute to the compound’s rigidity and complexity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group might undergo substitution reactions, and the acetamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The compound and its derivatives are synthesized through various chemical reactions. For instance, a study detailed the synthesis of a related compound by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, showcasing the structural complexity and the ability to form centrosymmetric dimers via hydrogen bonds (Ismailova et al., 2014).

Characterization and Molecular Interactions : The characterization of these compounds, often involving NMR, IR, and mass spectrometry, helps understand their molecular structure and potential interactions. For example, derivatives have been evaluated for their structure-activity relationships, revealing insights into their potential pharmacological activities (Shukla et al., 2012).

Potential Bioactivity

Antibacterial Activity : Some derivatives have been screened for antibacterial activity, indicating moderate to significant effectiveness against various bacterial strains. For instance, specific acetamide derivatives showed notable antibacterial potentials against Gram-negative and Gram-positive bacteria, highlighting their potential therapeutic applications (Khalid et al., 2016).

Enzyme Inhibition : Research into the enzyme inhibitory effects of these compounds, particularly against carbonic anhydrase, has demonstrated their potential in treating disorders such as glaucoma, epilepsy, and cancer. Notably, some 1,3,4-thiadiazole derivatives were found to be effective inhibitors, outperforming standard inhibitors in certain cases (Altıntop et al., 2017).

Anticancer Activity : There's evidence suggesting the anticancer potential of these compounds. For instance, certain derivatives exhibited inhibitory activity against human breast cancer cell lines, underscoring the therapeutic promise of these molecules in oncology applications (Al-Said et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the pharmacological activities of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQMQDGNYVYONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

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